3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
Overview
Description
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride is a chemical compound with the CAS Number: 37437-03-9 . It has a molecular weight of 222.08 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N5.2ClH/c7-3-1-4(8)11-6-5(3)9-2-10-6;;/h1-2H,(H5,7,8,9,10,11);2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 222.08 . It is stored at room temperature . More specific physical and chemical properties are not detailed in the available resources.Mechanism of Action
Target of Action
It’s worth noting that imidazo[4,5-b]pyridine derivatives have been found to interact with various targets, including gaba a receptors , angiotensin II receptors , and tubulin , depending on their specific substitutions.
Mode of Action
Imidazo[4,5-b]pyridine derivatives have been reported to act as positive allosteric modulators of gaba a receptors , antagonists of angiotensin II receptors , and inhibitors of tubulin polymerization .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been reported to influence various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Advantages and Limitations for Lab Experiments
The advantages of using 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride in lab experiments include its versatility, ease of synthesis, and potential for drug discovery. However, its limitations include its potential toxicity, limited solubility in aqueous solutions, and potential for off-target effects.
Future Directions
For research on 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for related compounds. Additionally, its potential as a fluorescent probe for imaging cellular processes and detecting DNA damage could be further explored. Overall, this compound has the potential to be a valuable tool in scientific research and drug discovery.
Scientific Research Applications
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride has been used in scientific research for various applications. It has been studied as a potential inhibitor of protein kinases, which are enzymes that regulate cell signaling pathways. It has also been investigated as a fluorescent probe for detecting DNA damage and as a potential anticancer agent. Additionally, it has been used in the synthesis of other heterocyclic compounds for drug discovery purposes.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it has been found to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting metabolic pathways . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in inflammation and cancer . By binding to specific receptors or enzymes, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate receptors by binding to allosteric sites, leading to changes in receptor conformation and signaling activity.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound has been associated with sustained inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as modulation of enzyme activity and improvement in metabolic function . At high doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of apoptosis . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it has been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . This compound can also affect the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For example, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-5,7-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.2ClH/c7-3-1-4(8)11-6-5(3)9-2-10-6;;/h1-2H,(H5,7,8,9,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKPTVHKTDFRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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